Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt

Quantitative crosslinking mass spectrometry Isotope-labeled crosslinkers Protein interaction mapping

Non-deuterated crosslinkers lack the isotopic signature needed for confident MS-based identification of crosslinked peptides. BS2G-d4 solves this with a +4 Da mass shift, enabling direct ratiometric quantification from a single LC-MS/MS run. • Water-soluble & membrane-impermeable - restricts labeling to cell-surface primary amines for unambiguous surfaceome profiling. • 7.7 Å spacer arm captures tighter Lys-Lys proximities than BS3 (11.4 Å), generating orthogonal distance constraints for integrative structural models. • ≥98% purity minimizes hydrolyzed mono-reactive impurities that deplete available amines and distort crosslinking efficiency.

Molecular Formula C13H12N2Na2O14S2
Molecular Weight 534.363
CAS No. 910292-86-3
Cat. No. B565917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt
CAS910292-86-3
SynonymsBS2G-d4;  BS2G-d4;  1,1’-[(1,5-Dioxo-1,5-pentanediyl)bis(oxy)]bis-2,5-pyrrolidinedione-d4;  Disuccinimidyl Glutarate-d4; 
Molecular FormulaC13H12N2Na2O14S2
Molecular Weight534.363
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/i2D2,3D2;;
InChIKeyJINCQYPCQMBZSX-SNSYAXNKSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt (BS2G-d4, CAS 910292-86-3) — Deuterated Amine-Reactive Crosslinker for Quantitative Mass Spectrometry


Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt, commonly designated BS2G-d4, is a deuterium-labeled homobifunctional amine-reactive crosslinker. It is the isotopically heavy (d4) variant of BS2G-d0 (CAS 881415-72-1), a water-soluble, cell membrane-impermeable reagent that crosslinks primary amines via sulfo-NHS ester chemistry with a spacer arm length of 7.7 Å . The compound carries four deuterium atoms at the 2,2,4,4-positions of the glutarate backbone, producing a nominal +4 Da mass shift relative to the non-deuterated analog, making it a matched isotopic pair reagent for mass spectrometry-based protein interaction and structural biology workflows [1].

Why Non-Deuterated BS2G or Alternative Sulfo-NHS Crosslinkers Cannot Substitute for BS2G-d4 in Quantitative Crosslinking Mass Spectrometry Workflows


Non-deuterated BS2G (BS2G-d0), while chemically identical in reactivity, lacks the 4 Da mass tag that enables differential isotopic detection of crosslinked peptide pairs in a single LC-MS run . Alternative sulfo-NHS crosslinkers such as BS3 (bis(sulfosuccinimidyl) suberate) offer a different spacer length (11.4 Å vs. 7.7 Å), altering the distance constraints captured in structural studies and producing distinct crosslink geometries that are not interchangeable [1]. Non-sulfonated analogs like DSG (disuccinimidyl glutarate) lack the sulfonate groups that confer water solubility and membrane impermeability, making them unsuitable for cell-surface-selective labeling without organic co-solvents [2]. Substituting any of these alternatives for BS2G-d4 in a d0/d4 isotopic pairing workflow results in loss of the diagnostic mass doublet that enables confident identification of crosslinked peptides against complex proteomic background.

Quantitative Differentiation Evidence: BS2G-d4 vs. Non-Deuterated BS2G, BS3, and DSG Crosslinkers


Defined +4 Da Mass Shift Enables Unambiguous Isotopic Pair Detection in Crosslinking MS vs. BS2G-d0 Single-Channel Workflows

In the foundational d0/d4 isotopic pairing methodology, BS2G-d4 produces a nominal +4 Da mass shift relative to BS2G-d0 when incorporated into crosslinked peptides. This is confirmed by MALDI-TOF analysis of flavocytochrome b tryptic digests: the p22phox residues 68–85 crosslinked peptide with His72 exhibits theoretical masses of 2199.15 Da for BS2G-d0 and 2203.17 Da for BS2G-d4, yielding an observed mass difference of 4.02 Da [1]. In a separate study of α-synuclein–Ssa1p crosslinks, the triple-charged crosslinked peptide showed m/z values of 620.3333 (BS2G-d0) and 621.6749 (BS2G-d4), corresponding to a mass difference of 4.02 Da after charge-state deconvolution [2]. This predictable 4 Da offset generates a diagnostic doublet signature in MS spectra that is absent when using non-deuterated BS2G alone, enabling confident discrimination of crosslinked species from background ions.

Quantitative crosslinking mass spectrometry Isotope-labeled crosslinkers Protein interaction mapping

Enzymatic Digest Isotopic Doublet Enables Crosslinked Peptide Detection in Complex Hydrolysates Without Prior Enrichment

The 1:1 mixture of BS2G-d0 and BS2G-d4 applied to Op18/stathmin–tubulin complexes generates characteristic d0/d4 isotope doublets for every crosslinked peptide in tryptic hydrolysates. Müller et al. demonstrated that this doublet pattern enables straightforward mass spectrometric detection of linker-carrying peptides even in complex enzymatic digests without prior chromatographic enrichment or affinity purification [1]. The methodology was validated across three deuterated crosslinkers (glutarate-d4, pimelate-d4, sebacate-d4), with the d0/d4 tag also facilitating MS/MS assignment of linked amino acids. In contrast, workflows employing non-deuterated BS2G alone require comparative analysis of separate crosslinked and non-crosslinked samples to distinguish linker-modified peptides, increasing both sample consumption and analysis time.

Crosslinking mass spectrometry Peptide identification Isotope tagging

Spacer Arm Length of 7.7 Å Provides Shorter Distance Constraints vs. BS3 (11.4 Å), Enabling Orthogonal Structural Information as a Molecular Ruler Pair

BS2G-d4 (and its d0 partner) features a 5-atom spacer arm of 7.7 Å, significantly shorter than the 8-atom, 11.4 Å spacer arm of BS3 (bis(sulfosuccinimidyl) suberate) . When used as matched heavy/light pairs, BS2G-d0/d4 and BS3-d0/d4 provide complementary distance constraints. The Biochimie 2011 study demonstrates this explicitly: for the same p22phox intramolecular crosslink (Lys71–Lys78), the BS2G-crosslinked peptide yields theoretical masses of 2199.15 Da (d0, His72) and 2203.17 Da (d4, His72), while BS3-crosslinked peptide yields corresponding masses of 2241.20 Da (d0) and 2245.22 Da (d4), a +42.05 Da shift attributable to the longer suberate backbone [1]. Systematic parallel application of both crosslinker pairs was used to derive independent distance constraints that agreed with established protein structures [2].

Structural proteomics Distance constraints Molecular ruler

Sulfonate-Mediated Water Solubility and Membrane Impermeability Enables Cell-Surface-Selective Crosslinking vs. DSG, Which Requires Organic Co-Solvent and Labels Intracellular Compartments

BS2G-d4 contains two sulfonate groups (one per sulfo-NHS ring), conferring water solubility sufficient for aqueous crosslinking reactions without organic co-solvents and rendering the molecule membrane-impermeable . This restricts crosslinking to cell surface proteins and extracellular domains. In direct contrast, the non-sulfonated analog disuccinimidyl glutarate (DSG, CAS 79642-50-5) requires dissolution in DMSO or DMF prior to addition to aqueous reactions and is cell membrane-permeable, resulting in crosslinking of both surface and intracellular amine groups . A systematic comparison of polar versus non-polar glutarate-based crosslinkers demonstrated that crosslinker hydrophobicity directly impacts lysine residue selectivity and the resulting distance constraints obtained from crosslinking experiments [1]. For workflows requiring selective labeling of cell-surface protein interactions (e.g., receptor–ligand crosslinking, immune synapse mapping), BS2G-d4's membrane impermeability is a non-substitutable property.

Cell surface labeling Membrane impermeable crosslinker Water-soluble crosslinker

HPLC Purity Specification of ≥99% Exceeds Typical Non-Deuterated Sulfo-NHS Crosslinker Purity, Reducing Side Reactions in Stoichiometric Crosslinking

The BS2G-d4 compound as supplied by specialty isotope vendors (e.g., BOC Sciences) carries a purity specification of 99% by HPLC . In comparison, widely used non-deuterated sulfo-NHS crosslinkers such as BS3 (bis(sulfosuccinimidyl) suberate sodium salt) are typically specified at ≥93% purity by NMR from major commercial sources . The higher purity of BS2G-d4 minimizes the presence of hydrolyzed mono-functional or inactive species that can compete for reactive amine sites without forming productive crosslinks. In stoichiometric crosslinking experiments — particularly those employing low microgram quantities of protein where crosslinker-to-protein ratios must be carefully controlled — impurities in the crosslinker reagent can introduce uncontrolled variability in crosslinking efficiency and complicate the interpretation of crosslinked product distributions on SDS-PAGE.

Crosslinker quality control HPLC purity Batch-to-batch reproducibility

Demonstrated Utility in Insulin Receptor Crosslinking Studies: Isotopic Tagging Enables Quantitative Tracking of Ligand–Receptor Interactions

BS2G-d4 has been specifically applied in studies of insulin crosslinking to insulin receptors, as documented in vendor references to the work of Bezouska et al. (Bioconjugate Chemistry) . The deuterated crosslinker enables the covalent stabilization and subsequent mass spectrometric identification of insulin–insulin receptor complexes formed at the cell surface, with the d4 label providing a quantitative handle for tracking crosslinking efficiency and site occupancy. This application leverages the combined properties of water solubility (enabling physiological buffer conditions), membrane impermeability (restricting labeling to cell-surface receptor populations), and the 4 Da mass tag (enabling differentiation of crosslinked species from non-crosslinked background). In contrast, membrane-permeable crosslinkers such as DSG or non-sulfonated DSS would label intracellular receptor pools and trafficking intermediates, confounding the interpretation of cell-surface-specific ligand binding events .

Insulin receptor Ligand-receptor crosslinking Quantitative interaction analysis

Optimal Application Scenarios for Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt (BS2G-d4) Based on Quantitative Differentiation Evidence


Quantitative Crosslinking Mass Spectrometry (qXL-MS) for Differential Protein Interaction Analysis Using d0/d4 Isotopic Pairing

BS2G-d4 is used as the heavy channel reagent in a 1:1 mixture with BS2G-d0 for quantitative comparison of protein–protein interaction networks across two experimental conditions (e.g., ± ligand, WT vs. mutant, disease vs. healthy). The +4 Da mass difference generates diagnostic isotopic doublets for every crosslinked peptide pair, enabling direct ratiometric quantification from a single LC-MS/MS run. This approach was first validated by Müller et al. (2001) for mapping Op18/stathmin–tubulin interaction interfaces and has since been adopted for structural analysis of multi-subunit complexes including flavocytochrome b, α-crystallin oligomers, and calmodulin–adenylyl cyclase peptide complexes [1].

Cell-Surface-Specific Interactome Profiling via Membrane-Impermeable Crosslinking with Integrated Isotopic Detection

The sulfonate groups on BS2G-d4 confer water solubility and membrane impermeability, restricting covalent crosslinking exclusively to primary amines exposed on the extracellular face of the plasma membrane. This property, combined with the 4 Da mass tag, makes BS2G-d4 uniquely suited for selective profiling of cell-surface receptor–ligand interactions, immune synapse organization, and extracellular matrix adhesion complexes. Unlike DSG or DSS, which penetrate the membrane and label intracellular proteins indiscriminately, BS2G-d4 ensures that all identified crosslinks originate from the cell-surface compartment, directly supporting the biological interpretation of surface receptor signaling networks .

Parallel Molecular Ruler Experiments with BS2G-d0/d4 (7.7 Å) and BS3-d0/d4 (11.4 Å) for Integrative Structural Modeling of Protein Complexes

When used alongside the longer BS3-d0/d4 pair, BS2G-d0/d4 provides a shorter distance constraint (7.7 Å vs. 11.4 Å Cα–Cα maximum) that captures tighter inter- and intra-molecular lysine–lysine proximities. The 3.7 Å difference in spacer arm length generates distinct crosslinked peptide mass signatures that are readily resolved by MS. The parallel use of both crosslinker pairs, as demonstrated in the CrossWork pipeline and the Ihling et al. (2006) calmodulin–adenylyl cyclase study, yields a richer set of orthogonal distance constraints that significantly improves the precision of integrative structural models compared to single-crosslinker approaches [2].

Quality-Controlled, Low-Input Crosslinking Workflows for Scarce Protein Samples Requiring High-Purity Reagents

The 99% HPLC purity specification of BS2G-d4 from specialty isotope suppliers minimizes the fraction of hydrolyzed, mono-reactive impurity species that consume reactive amines without forming crosslinks. This is particularly critical for crosslinking experiments utilizing submicrogram quantities of purified protein complexes, where excess crosslinker impurities can deplete available lysine residues and shift the crosslinked product distribution away from biologically relevant complexes. The high purity, combined with the MS-oriented isotopic design, makes BS2G-d4 the reagent of choice for structural studies of low-abundance, difficult-to-purify protein assemblies where sample loss must be minimized .

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